molecular formula C15H12ClFO2 B12845211 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid CAS No. 75852-61-8

2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid

Cat. No.: B12845211
CAS No.: 75852-61-8
M. Wt: 278.70 g/mol
InChI Key: SGOZMRCRRSPKOY-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid is a fluorinated and chlorinated phenylpropanoic acid derivative offered for research and development purposes. This compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and organic synthesis. Compounds within the phenylpropanoic acid scaffold are of significant research interest due to their diverse biological activities and are frequently explored in the development of new therapeutic agents, particularly as non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of both chlorine and fluorine substituents on the aromatic rings makes this molecule a versatile precursor for structure-activity relationship (SAR) studies. Researchers can utilize it to modify compound properties such as lipophilicity, metabolic stability, and binding affinity to biological targets . The specific spatial arrangement of the substituents on the phenyl rings may be investigated for its influence on the compound's mechanism of action, which could involve modulation of enzyme activity or inflammatory pathways . Applications: This chemical is intended for use in laboratory research only. Potential applications include use as a key intermediate in the synthesis of more complex molecules, in hit-to-lead optimization campaigns, and in pharmacological studies for probing biological mechanisms. Notice: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

75852-61-8

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-fluorophenyl]propanoic acid

InChI

InChI=1S/C15H12ClFO2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19)

InChI Key

SGOZMRCRRSPKOY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Biphenyl Precursors and Propanoic Acid Formation

One common approach involves starting from halogenated biphenyl intermediates, followed by side-chain elaboration to the propanoic acid.

  • Starting Materials: 3-(4-chlorophenyl)-5-fluorobenzene derivatives or their esters.
  • Key Step: Introduction of the propanoic acid side chain via alkylation or carbonylation reactions.
  • Example: Hydrogenation of benzyl esters of 4-chlorobenzoic acid derivatives under palladium catalysis in ethyl acetate at mild temperatures (40°C) yields the corresponding propanoic acid with high conversion and yield (~98%).

This method benefits from:

  • High selectivity and yield.
  • Mild reaction conditions.
  • Use of heterogeneous catalysts (e.g., 5% Pd/beta zeolite).

Sulfinate Salt Reaction with Chloro-Hydroxy Propionic Acid Derivatives

A patented process describes the preparation of related hydroxy and sulfonyl propionic acids, which can be adapted for the target compound:

  • Step 1: Synthesis of optically active 3-chloro-2-methyl-2-hydroxy propionic acid from methacrylic acid by chlorination and resolution.
  • Step 2: Reaction of this chloro-hydroxy acid with sodium 4-fluorophenyl sulfinate salt under reflux in aqueous media with phase transfer catalysts (e.g., tetrabutyl ammonium chloride) to yield 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.

This route is notable for:

  • Retention of enantiomeric purity.
  • Crystalline intermediates allowing easy purification.
  • Potential for scale-up due to cost efficiency.

Though this patent focuses on sulfonyl derivatives, the methodology informs the preparation of fluorophenyl-substituted propanoic acids.

Derivatization and Functional Group Transformations

Further functionalization of the propanoic acid derivatives includes:

  • Formation of hydrazide-hydrazone derivatives by reacting the acid with aromatic aldehydes, useful for biological activity studies.
  • Conversion to heterocyclic derivatives (e.g., oxadiazoles, triazoles) to modulate anti-inflammatory activity.

While these are downstream modifications, they rely on the availability of the core propanoic acid compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Notes
Hydrogenation of benzyl esters Benzyl 4-chlorobenzoate or benzyl 4-chlorocinnamate 5% Pd/beta zeolite, H2 gas, ethyl acetate, 40°C, 1.5-24 h Up to 98% High yield, mild conditions, simple purification Suitable for 3-(4-chlorophenyl)propanoic acid; adaptable for fluorinated analogs
Sulfinate salt reaction with chloro-hydroxy acid (+)-3-chloro-2-methyl-2-hydroxy propionic acid Sodium 4-fluorophenyl sulfinate, Na2CO3, tetrabutyl ammonium chloride, reflux, aqueous Not explicitly stated, but high purity crystalline product Retains enantiomeric purity, cost-efficient, scalable Focus on sulfonyl derivatives; informs fluorophenyl propanoic acid synthesis
Derivatization to hydrazones and heterocycles 2-(fluoro/biphenylyl)propanoic acid derivatives Aromatic aldehydes, hydrazine derivatives, cyclization reagents Good to excellent yields Enhances biological activity, structural diversity Requires prior synthesis of core acid

Detailed Research Findings and Notes

  • The hydrogenation method using palladium catalysts on zeolite supports is highly efficient for converting benzyl esters to propanoic acids with halogen substituents intact, achieving near-quantitative yields.
  • The sulfinate salt reaction pathway offers a stereoselective route to fluorophenyl-substituted hydroxy propanoic acids, which can be crystallized and purified easily, facilitating pharmaceutical-grade production.
  • Modifications of the propanoic acid core to heterocyclic derivatives have been shown to improve anti-inflammatory activity and reduce gastrointestinal side effects, indicating the importance of the core acid’s purity and availability.
  • The use of phase transfer catalysts and mild aqueous conditions in the sulfinate salt method reduces environmental impact and improves process safety.
  • No significant loss of enantiomeric purity was observed in the sulfinate salt reaction, which is critical for the biological activity of chiral NSAID analogs.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand the interaction of aromatic carboxylic acids with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to provide analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Below is a comparative analysis with key analogues from patent literature and research databases:

Compound Name / ID Key Structural Differences Reported Bioactivity/Properties
N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester Branched amino acid ester with phenyl groups Angiotensin-converting enzyme (ACE) inhibition
(S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid Cyclohexane-carboxylic acid with methoxyethoxy chain Antihypertensive activity
3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid Bicyclic carbamoyl group Improved metabolic stability in preclinical models
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid Halogenated biphenyl-propanoic acid Hypothesized NSAID-like activity (no direct data)

Functional Group Impact

  • Carboxylic Acid Positioning: The propanoic acid group aligns with NSAID frameworks, suggesting cyclooxygenase (COX) inhibition. However, steric hindrance from the biphenyl system may reduce binding affinity compared to simpler arylpropanoic acids .

Physicochemical Properties

  • Solubility : The compound’s logP is estimated at ~3.5 (higher than ibuprofen’s ~3.0), indicating reduced aqueous solubility, which may limit bioavailability without formulation aids.
  • Acid Dissociation Constant (pKa): The carboxylic acid group likely has a pKa of ~4.5, similar to other propanoic acid derivatives, favoring ionization in physiological pH environments .

Biological Activity

2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid, a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The compound can be represented as follows:

C16H15ClFO2\text{C}_{16}\text{H}_{15}\text{ClF}\text{O}_2

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Case Study : A study evaluating a series of propanoic acid derivatives found that those with halogen substitutions (such as chlorine and fluorine) demonstrated enhanced COX inhibitory activity compared to their unsubstituted counterparts .

2. Analgesic Properties

The analgesic effects of this compound can be attributed to its ability to modulate pain pathways through COX inhibition and possibly by affecting other pain mediators.

  • Research Findings : In experiments involving animal models, derivatives similar to this compound showed significant reductions in pain responses comparable to standard analgesics like ibuprofen .

3. Antimicrobial Activity

Recent studies have also indicated that this compound possesses antimicrobial properties against various bacterial strains.

  • Table 1: Antimicrobial Activity Comparison
CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Daptomycin1Antibacterial
Vancomycin2Antibacterial
Ampicillin>64Antibacterial

This table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against Staphylococcus aureus, highlighting the promising antibacterial activity of the target compound compared to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : As noted, the inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.
  • Radical Scavenging : The compound has shown potential in scavenging reactive oxygen species (ROS), thereby contributing to its antioxidant properties .
  • Cellular Interaction : Studies have suggested that the compound may interact with cellular receptors involved in pain and inflammation pathways, though further research is needed to elucidate these interactions fully.

Q & A

Q. What crystallographic parameters indicate polymorphism, and how is it managed?

  • Methodological Answer : Compare unit cell dimensions (e.g., a, b, c, α, β, γ) and space groups (e.g., P2₁/c vs. P1) across multiple SC-XRD datasets. Perform differential scanning calorimetry (DSC) to detect thermal events (melting points, exotherms) associated with polymorphic transitions .

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